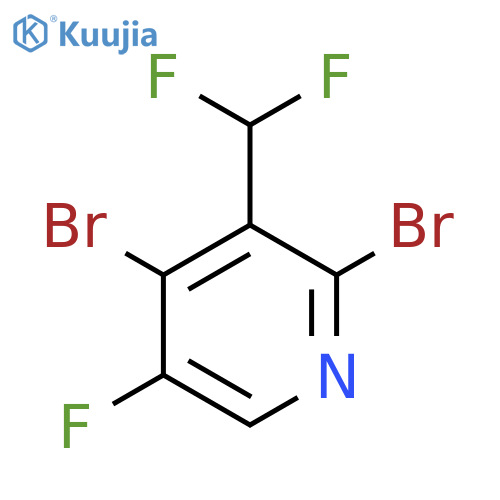Cas no 1806877-94-0 (2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine)

1806877-94-0 structure
商品名:2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine
CAS番号:1806877-94-0
MF:C6H2Br2F3N
メガワット:304.889990329742
CID:4922319
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine
-
- インチ: 1S/C6H2Br2F3N/c7-4-2(9)1-12-5(8)3(4)6(10)11/h1,6H
- InChIKey: BXMCWPUDOFOQFG-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C=1C(F)F)Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029869-500mg |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine |
1806877-94-0 | 97% | 500mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A023029869-1g |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine |
1806877-94-0 | 97% | 1g |
$1,764.00 | 2022-03-31 | |
| Alichem | A023029869-250mg |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine |
1806877-94-0 | 97% | 250mg |
$673.20 | 2022-03-31 |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1806877-94-0 (2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量